molecular formula C16H16BNO4S B6416347 2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid CAS No. 1264155-72-7

2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid

Cat. No.: B6416347
CAS No.: 1264155-72-7
M. Wt: 329.2 g/mol
InChI Key: QIDCAENQCHBRFP-UHFFFAOYSA-N
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Description

2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid is a boronic acid-functionalized indole derivative with a sulfonyl-protected nitrogen. The indole core is substituted at the 1-position with a (4-methylphenyl)sulfonyl (Tos) group, a common protecting group in organic synthesis that enhances stability and modulates solubility . The 3-position features a boronic acid moiety, a critical functional group enabling participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal and materials chemistry. This compound is of interest in pharmaceutical research, particularly in developing kinase inhibitors or proteolysis-targeting chimeras (PROTACs), where boronic acids serve as warheads or binding motifs .

Properties

IUPAC Name

[2-methyl-1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BNO4S/c1-11-7-9-13(10-8-11)23(21,22)18-12(2)16(17(19)20)14-5-3-4-6-15(14)18/h3-10,19-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDCAENQCHBRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.

    Boronic Acid Functionalization:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions would depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while oxidation and reduction reactions would yield various oxidized or reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid would depend on its specific application. In the context of Suzuki-Miyaura coupling, the boronic acid group participates in a palladium-catalyzed cross-coupling reaction, forming a new carbon-carbon bond. The indole core can interact with various biological targets, potentially modulating biological pathways and exhibiting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid but differ in substituents and functional groups, leading to divergent chemical and physical properties:

Compound Name Key Substituents Functional Groups Key Properties
This compound - 1-(4-Methylphenyl)sulfonyl
- 3-Boronic acid
- 2-Methyl
Boronic acid, sulfonamide High reactivity in cross-coupling; enhanced solubility due to Tos group
2-(Benzenesulfonylmethyl)-3-(4-methylpiperazin-1-ylmethyl)-1H-indole (4a) - 2-Benzenesulfonylmethyl
- 3-(4-Methylpiperazinyl)methyl
Sulfonyl, piperazine Basic piperazine moiety improves water solubility; potential CNS activity
2-(4-Fluorophenyl)-3-methyl-1H-indole - 2-(4-Fluorophenyl)
- 3-Methyl
Fluorophenyl, indole NH Indole NH forms π-system interactions; fluorophenyl enhances lipophilicity
2-Methyl-1-phenyl-1H-indole-3-carbonitrile - 1-Phenyl
- 3-Carbonitrile
- 2-Methyl
Carbonitrile, indole NH Electron-withdrawing CN group stabilizes structure; planar geometry aids packing

Spectral and Crystallographic Insights

  • Crystallography: The target compound’s Tos group likely induces rigidity, as seen in sulfonamide-protected indoles, whereas unprotected indoles (e.g., 2-(4-fluorophenyl)-3-methyl-1H-indole) exhibit flexible packing via NH-π interactions .
  • Spectral Data: Sulfonyl groups (e.g., Tos) produce distinct IR absorptions near 1350–1150 cm⁻¹ (S=O stretching) and NMR shifts (δ 7.6–7.8 ppm for aromatic protons), differentiating them from fluorophenyl or carbonitrile derivatives .

Data Table: Comparative Analysis of Key Properties

Property Target Compound Compound 4a 2-(4-Fluorophenyl)-3-methyl-1H-indole 2-Methyl-1-phenyl-1H-indole-3-carbonitrile
Molecular Weight ~357 g/mol ~413 g/mol ~225 g/mol ~248 g/mol
Solubility Moderate (polar aprotic solvents) High (aqueous at acidic pH) Low (organic solvents) Low (DMSO, DMF)
Reactivity Suzuki coupling, PROTACs Nucleophilic substitutions Electrophilic substitutions Nucleophilic additions
Thermal Stability High (Tos protection) Moderate (piperazine decomposition) Low (NH sensitivity) High (CN stabilization)

Research Findings and Implications

  • Synthetic Utility: The Tos group in the target compound simplifies purification via crystallization, a challenge in boronic acid synthesis due to their hygroscopic nature .
  • Drug Design: Compared to fluorophenyl indoles, the boronic acid moiety offers unique binding to proteasomal enzymes, making the target compound a candidate for oncology therapeutics .

Biological Activity

2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

  • Molecular Formula : C16H16BNO4S
  • Molecular Weight : 329.182 g/mol
  • CAS Number : Not specified in the sources

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various indole derivatives, including those similar to this compound. For instance, compounds derived from the indole structure have shown selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and Escherichia coli .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundTarget BacteriaActivity (MIC)
4bSalmonella enterica< 0.98 µg/ml
4eE. coli< 0.98 µg/ml
5dE. coli< 0.98 µg/ml

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, particularly through its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies showed that derivatives exhibited significant inhibition of COX-2 and 5-lipoxygenase (5-LOX), which are critical targets in inflammation pathways .

Table 2: Inhibition of COX Enzymes by Indole Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)5-LOX Inhibition (%)
4d808570
4e759068
5d828875

Anticancer Properties

Indole derivatives are also recognized for their anticancer potential. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways associated with cell proliferation and survival .

Case Study: Indole Derivatives Against Cancer
A study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines. The results demonstrated that certain derivatives significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting a promising avenue for further development of anticancer agents .

The biological activities of indole derivatives like this compound are attributed to their ability to interact with specific biological targets:

  • Inhibition of Enzymes : The compound acts as an inhibitor of key enzymes involved in inflammatory processes and cancer progression.
  • Radical Scavenging : Some studies suggest that these compounds exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

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